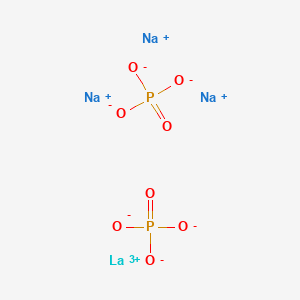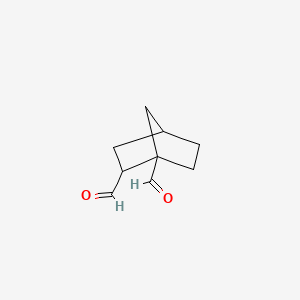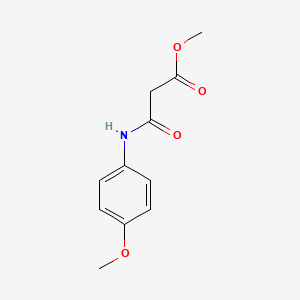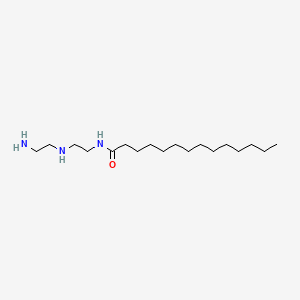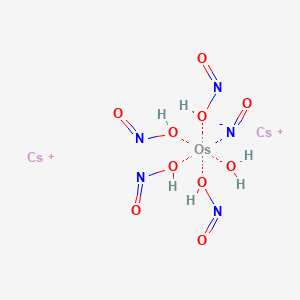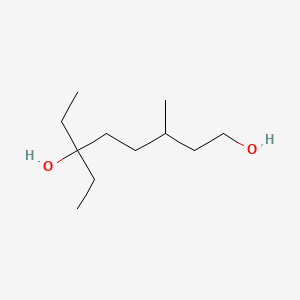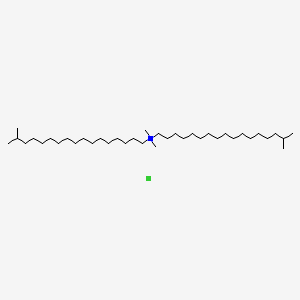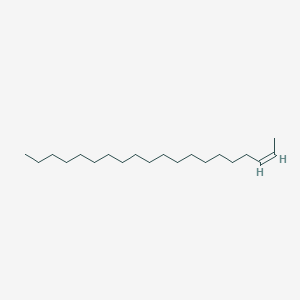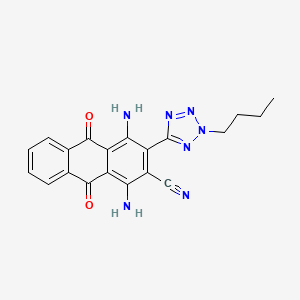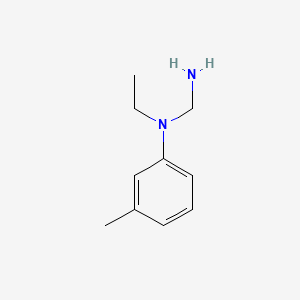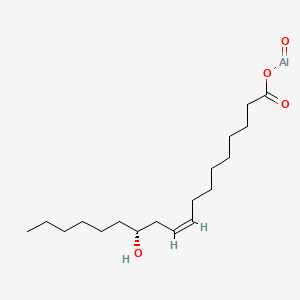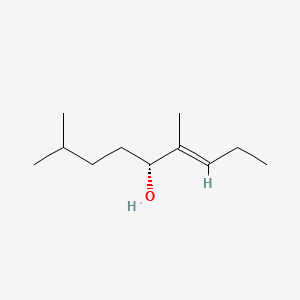
1,1'-(Ethylidenebis(oxy))bisoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethylidenebis(oxy))bisoctane is an organic compound with the molecular formula C18H38O2 and a molecular weight of 286.493 g/mol . It is also known by other names such as 1,1-Bis-octyloxy-ethane and Acetaldehyde dioctyl acetal . This compound is characterized by its structure, which includes two octyl groups connected by an ethylidene bridge through oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Ethylidenebis(oxy))bisoctane can be synthesized through the reaction of octanol with acetaldehyde under acidic conditions . The reaction typically involves the following steps:
Reactants: Octanol and acetaldehyde.
Catalyst: Acidic catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethylidenebis(oxy))bisoctane follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation to remove unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethylidenebis(oxy))bisoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of octanol.
Substitution: Formation of substituted ethylidene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethylidenebis(oxy))bisoctane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethylidenebis(oxy))bisoctane involves its interaction with molecular targets through its functional groups. The ethylidene bridge and octyl groups allow it to participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Ethylidenebis(oxy)]bispropane: Similar structure but with shorter alkyl chains.
1,1’-[Ethylidenebis(oxy)]bisbutane: Another similar compound with different alkyl chain lengths.
Uniqueness
1,1’-(Ethylidenebis(oxy))bisoctane is unique due to its specific alkyl chain length and the presence of an ethylidene bridge, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
93941-00-5 |
|---|---|
Fórmula molecular |
C18H38O2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-(1-octoxyethoxy)octane |
InChI |
InChI=1S/C18H38O2/c1-4-6-8-10-12-14-16-19-18(3)20-17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 |
Clave InChI |
BLHQIMUQSPLMSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(C)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


